6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
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Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust. For instance, the synthesis may start with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, and finally to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins.
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with molecular targets such as kinases. It acts as an inhibitor of p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth, apoptosis prevention, and cell proliferation. The compound binds to the hinge region and β-sheets of PAK4, inhibiting its activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Piritrexim: A pyrido[2,3-d]pyrimidine derivative with antitumor effects
Uniqueness
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry. Its ability to inhibit PAK4 and other kinases sets it apart from other similar compounds .
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2-4H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRUPHCTBUVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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